molecular formula C20H21F3N2O4 B2846577 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide CAS No. 2034278-93-6

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide

Cat. No.: B2846577
CAS No.: 2034278-93-6
M. Wt: 410.393
InChI Key: QBRWUCWABCEDJI-UHFFFAOYSA-N
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Description

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethoxybenzyl group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.

    Introduction of the methoxy group: The tetrahydropyran ring is then functionalized with a methoxy group using reagents like methanol and an acid catalyst.

    Attachment of the trifluoromethoxybenzyl group: This step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzyl chloride in the presence of a base, such as potassium carbonate.

    Formation of the nicotinamide moiety: The final step includes the coupling of the intermediate with nicotinic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-((tetrahydro-2H-pyran-4-yl)methoxy)-1,3-benzodioxole-5-methanol
  • 4-(Hydroxymethyl)tetrahydropyran
  • (Tetrahydro-2H-pyran-4-yl)methanol

Uniqueness

Compared to similar compounds, 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide stands out due to its trifluoromethoxybenzyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c21-20(22,23)29-17-4-1-14(2-5-17)11-25-19(26)16-3-6-18(24-12-16)28-13-15-7-9-27-10-8-15/h1-6,12,15H,7-11,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRWUCWABCEDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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